molecular formula C22H23N3O3 B2899803 2-oxo-N-(2-(4-phenylpiperazin-1-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 1049444-09-8

2-oxo-N-(2-(4-phenylpiperazin-1-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No. B2899803
M. Wt: 377.444
InChI Key: WJUIPDBCZZDRSK-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(2-(4-phenylpiperazin-1-yl)ethyl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a dihydropyran ring), a piperazine ring (a heterocyclic compound containing a six-membered ring with two nitrogen atoms), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amide group) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene and piperazine rings would likely contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chromene, piperazine, and carboxamide groups. The chromene moiety could undergo electrophilic aromatic substitution reactions, while the piperazine ring could participate in reactions typical for secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would influence properties like solubility, melting point, and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications in fields like medicinal chemistry could be explored, given the presence of biologically relevant functional groups .

properties

IUPAC Name

2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21(19-16-17-6-4-5-9-20(17)28-22(19)27)23-10-11-24-12-14-25(15-13-24)18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUIPDBCZZDRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(4-phenylpiperazin-1-yl)ethyl)-2H-chromene-3-carboxamide

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